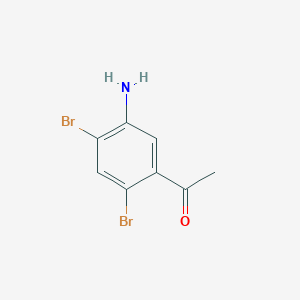

1-(5-Amino-2,4-dibromophenyl)ethan-1-one

Description

1-(5-Amino-2,4-dibromophenyl)ethan-1-one is an aromatic ketone characterized by an acetophenone (B1666503) core substituted with both an amino group and two bromine atoms. This specific substitution pattern on the phenyl ring imparts a unique electronic and steric environment, influencing its chemical reactivity and potential utility as an intermediate in organic synthesis. The fundamental properties of this compound are summarized in the table below.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 37148-50-8 |

| Molecular Formula | C₈H₇Br₂NO |

| Molecular Weight | 293.05 g/mol |

| IUPAC Name | this compound |

This data is compiled from publicly available chemical supplier information. bldpharm.com

Substituted acetophenones represent a critical class of compounds in organic chemistry, primarily valued as versatile precursors for a wide array of more complex molecular structures. wisdomlib.orgnih.gov Acetophenone, the parent molecule, and its derivatives are foundational synthons used in numerous reactions to build heterocyclic systems and other functionalized molecules. nih.gov

Their significance stems from the reactivity of the ketone functional group and the susceptibility of the aromatic ring to further substitution. They serve as starting materials in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones, which are themselves precursors to flavonoids and other bioactive compounds. wisdomlib.org Furthermore, substituted acetophenones are instrumental in the synthesis of various heterocyclic compounds, including pyrazole (B372694) and chromone (B188151) derivatives. wisdomlib.org Their adaptability as building blocks makes them indispensable in the development of new synthetic methodologies and in the creation of libraries of compounds for various research applications. nih.gov

The presence of both amino and halogen substituents on an acetophenone framework, as seen in this compound, is of significant interest in contemporary chemical research, particularly in medicinal chemistry. These functional groups are known to modulate the biological activity of molecules.

Aminated acetophenones are recognized as key intermediates for the synthesis of a variety of biologically active compounds. For instance, ortho-amino acetophenones are precursors for the synthesis of 2-aryl-4-quinolones. nih.gov Similarly, aminoflavones, which exhibit antioxidant properties, can be synthesized from aminoacetophenone building blocks. nih.gov

Halogenated acetophenones are also crucial in the synthesis of pharmaceuticals. nih.gov The introduction of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogenated derivatives of acetophenone are used as chiral synthons for important drugs. nih.gov Specifically, α-bromo acetophenones are common precursors for producing a variety of thiazole-based heterocyclic compounds which have shown a range of medicinal properties. researchgate.net The combination of amino and halogen groups on a single scaffold is a strategic approach in drug discovery, often utilized to enhance the therapeutic potential of new chemical entities, with research highlighting their use in developing compounds with antibacterial and anticancer applications. rasayanjournal.co.in

Structure

3D Structure

Properties

Molecular Formula |

C8H7Br2NO |

|---|---|

Molecular Weight |

292.95 g/mol |

IUPAC Name |

1-(5-amino-2,4-dibromophenyl)ethanone |

InChI |

InChI=1S/C8H7Br2NO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,11H2,1H3 |

InChI Key |

KROVSOKBZAEVSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Br)Br)N |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization Strategies

Reactions Involving the Amino Group of 1-(5-Amino-2,4-dibromophenyl)ethan-1-one

The lone pair of electrons on the nitrogen atom of the primary aromatic amine imparts nucleophilic character, making it the focal point for a variety of chemical reactions. These reactions are fundamental for molecular elaboration, including the introduction of new functional groups and the construction of heterocyclic rings.

Nucleophilic Substitution Reactions

The amino group in this compound can act as a potent nucleophile, capable of displacing leaving groups from electrophilic carbon centers. In these reactions, the nitrogen atom donates its lone pair of electrons to form a new carbon-nitrogen bond. This class of reactions, particularly nucleophilic aliphatic substitution, provides a straightforward method for N-alkylation.

For instance, the reaction with alkyl halides (e.g., methyl iodide) proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. Such reactions lead to the formation of secondary and tertiary amines, depending on the stoichiometry and reaction conditions. The reactivity of the amine is influenced by the electronic environment of the phenyl ring; however, the lone pair remains available for nucleophilic attack.

Table 1: Representative Nucleophilic Substitution Reactions

| Electrophile | Reagent/Conditions | Expected Product |

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-(5-(Alkylamino)-2,4-dibromophenyl)ethan-1-one |

| Benzyl Bromide | Base (e.g., NaH), Solvent (e.g., THF) | 1-(5-(Benzylamino)-2,4-dibromophenyl)ethan-1-one |

| Chloroacetonitrile | Anhydrous K₂CO₃ | 2-((4-Acetyl-2,5-dibromophenyl)amino)acetonitrile mjcce.org.mk |

Acylation Reactions to Form Amides

Acylation of the amino group is a robust and widely used transformation that converts the primary amine into a more complex amide functionality. This reaction is a type of nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of an acylating agent. masterorganicchemistry.com Common acylating agents include acyl chlorides and acid anhydrides. researchgate.net

The reaction of this compound with an acylating agent, such as acetyl chloride or acetic anhydride, typically in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct, yields the corresponding N-acylated derivative. researchgate.net This transformation is valuable for introducing a wide range of acyl groups and serves as a common step in the synthesis of more complex heterocyclic systems. mdpi.com

Table 2: Examples of Acylation Reactions

| Acylating Agent | Base/Solvent | Expected Product |

| Acetyl Chloride | Pyridine/CH₂Cl₂ | N-(4-Acetyl-2,5-dibromophenyl)acetamide researchgate.net |

| Benzoyl Chloride | Triethylamine/Toluene | N-(4-Acetyl-2,5-dibromophenyl)benzamide |

| Acetic Anhydride | Catalytic H₂SO₄ | N-(4-Acetyl-2,5-dibromophenyl)acetamide researchgate.net |

Condensation Reactions for Schiff Base Formation

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by either an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netnih.gov The formation of the C=N double bond is a reversible process. nih.gov

The reaction of this compound with various aromatic or aliphatic aldehydes in a suitable solvent like ethanol, often with gentle heating, leads to the formation of N-benzylidene or N-alkylidene derivatives. These Schiff bases are important intermediates in their own right and are frequently used in the synthesis of heterocyclic compounds. researchgate.net

Table 3: Schiff Base Formation with Various Aldehydes

| Aldehyde | Catalyst/Solvent | Expected Schiff Base Product |

| Benzaldehyde | Acetic Acid/Ethanol | 1-(2,4-Dibromo-5-(benzylideneamino)phenyl)ethan-1-one |

| 4-Methoxybenzaldehyde | Piperidine/Ethanol | 1-(2,4-Dibromo-5-((4-methoxybenzylidene)amino)phenyl)ethan-1-one researchgate.net |

| 4-Nitrobenzaldehyde | Acetic Acid/Ethanol | 1-(2,4-Dibromo-5-((4-nitrobenzylidene)amino)phenyl)ethan-1-one |

Cyclization Reactions Towards Heterocyclic Scaffolds

The amino group of this compound is a crucial starting point for building various heterocyclic rings, which are core structures in many pharmacologically active compounds. Through multi-step sequences that begin with reactions at the amino group, diverse five- and six-membered heterocyclic systems can be constructed.

Thiazoles: The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. bepls.com The standard reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea. chemhelpasap.comyoutube.com To utilize this compound in this synthesis, the acetyl group must first be halogenated at the α-carbon (e.g., using bromine in acetic acid) to form 1-(5-amino-2,4-dibromophenyl)-2-bromoethan-1-one. This α-haloketone intermediate can then be reacted with thiourea or other thioamides to yield the corresponding 2-amino-4-arylthiazole derivative. researchgate.netmdpi.com

Thiadiazoles: Derivatives of 1,3,4-thiadiazole are commonly synthesized from thiosemicarbazide precursors. encyclopedia.pubmdpi.com Starting from this compound, the amino group can be converted into a thiosemicarbazide moiety. A plausible route involves reacting the amine with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate. The resulting 4-(4-acetyl-2,5-dibromophenyl)thiosemicarbazide can then undergo acid-catalyzed cyclodehydration to form a 2-amino-1,3,4-thiadiazole derivative. nih.govorganic-chemistry.org An alternative one-pot method involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE). encyclopedia.pubnih.gov

Table 4: Synthetic Pathways to Thiazole and Thiadiazole Derivatives

| Heterocycle | Key Intermediate | Reaction | Reagents |

| Thiazole | 1-(5-Amino-2,4-dibromophenyl)-2-bromoethan-1-one | Hantzsch Synthesis | Thiourea, Ethanol chemhelpasap.com |

| 1,3,4-Thiadiazole | 4-(4-Acetyl-2,5-dibromophenyl)thiosemicarbazide | Cyclodehydration | H₂SO₄ or POCl₃ isres.org |

The 1,2,4-triazole ring is another important heterocyclic scaffold accessible from this compound. chemistryjournal.net Many synthetic routes to 1,2,4-triazoles utilize thiosemicarbazide intermediates, similar to the synthesis of thiadiazoles. researchgate.net

Starting with the 4-(4-acetyl-2,5-dibromophenyl)thiosemicarbazide intermediate derived from the parent amine, cyclization under basic conditions (e.g., sodium hydroxide or sodium ethoxide) leads to the formation of 4-aryl-5-mercapto-1,2,4-triazole derivatives. semanticscholar.orgrdd.edu.iq The reaction proceeds via intramolecular nucleophilic attack of a nitrogen atom on the carbonyl carbon of the thiourea moiety, followed by dehydration. The resulting triazole-thiol can be further functionalized. A variety of methods exist for the synthesis of 1,2,4-triazoles, often involving the cyclization of N-acylamidrazones or N,N'-disubstituted hydrazines. scispace.comorganic-chemistry.org

Table 5: General Route for 1,2,4-Triazole Synthesis

| Precursor | Reaction Type | Reagents/Conditions | Product Type |

| N-Acylthiosemicarbazide | Base-catalyzed Cyclization | NaOH, Reflux | 5-Substituted-4-aryl-4H-1,2,4-triazole-3-thiol semanticscholar.org |

| Hydrazide and Amine | Oxidative Coupling | FeCl₃, O₂ | 1,3,5-Trisubstituted-1,2,4-triazole rsc.org |

| Hydrazone and Amine | Metal-free Oxidative Cyclization | I₂, K₂CO₃ | 1,3,5-Trisubstituted-1,2,4-triazole isres.org |

Quinolone Synthesis via Intramolecular Cyclization

The ortho-amino acetophenone (B1666503) structure of this compound makes it a valuable precursor for the synthesis of quinolone ring systems. Quinolones are an important class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis can be achieved through intramolecular cyclization reactions, such as the Camps cyclization.

The general strategy involves two main steps:

Amide Formation: The amino group of this compound is first acylated by reacting it with an appropriate acyl chloride or carboxylic acid. This forms an N-(2-acylaryl)amide intermediate.

Intramolecular Cyclization: The intermediate is then subjected to base-catalyzed intramolecular condensation. The base promotes the formation of an enolate from the ethanone methyl group, which then attacks the amide carbonyl carbon, leading to cyclization and subsequent dehydration to form the quinolin-4-one ring system. nih.gov

This synthetic route allows for the introduction of various substituents onto the quinolone core, depending on the acylating agent used in the first step. The resulting products are highly functionalized 6,8-dibromo-substituted quinolin-4-ones.

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Acylation | This compound, Acyl chloride (R-COCl) or Carboxylic Acid (R-COOH) | N-(4,6-Dibromo-3-acetylphenyl)amide |

| 2 | Intramolecular Cyclization (e.g., Camps) | Base (e.g., NaOH, KOH) | 6,8-Dibromo-2-substituted-quinolin-4(1H)-one |

Construction of Other Fused Heterocycles (e.g., oxazines, pyrimidines, triazepines)

The versatile functional groups of this compound allow for its use as a scaffold in the synthesis of various other fused heterocyclic systems. These reactions often proceed via multi-step sequences, commonly involving the initial formation of a chalcone intermediate.

Oxazine Synthesis: Chalcones derived from this compound can be cyclized with reagents like urea to afford oxazine-containing heterocyclic systems. researchgate.net This provides a pathway to six-membered rings fused to other structures.

Pyrimidine Synthesis: The synthesis of pyrimidine derivatives is a notable application. Chalcones, formed by the condensation of this compound with aromatic aldehydes, can react with guanidine hydrochloride in the presence of a base. ijprs.com This reaction leads to the formation of highly substituted 2-aminopyrimidine rings, which are significant pharmacophores. researchgate.netijprs.com

Triazepine Synthesis: The construction of seven-membered triazepine rings is also achievable, although it typically requires a more complex synthetic pathway. rsc.org General methods for synthesizing 1,2,4-triazepine cores can be adapted, potentially involving the conversion of the amino group of the starting material into a hydrazine or a related derivative, which can then undergo cyclocondensation with appropriate dicarbonyl or equivalent synthons. rsc.orgnih.gov

| Target Heterocycle | Key Intermediate | Typical Reagents for Cyclization |

|---|---|---|

| Oxazine | Chalcone | Urea researchgate.net |

| Pyrimidine | Chalcone | Guanidine hydrochloride researchgate.netijprs.com |

| Triazepine | Hydrazine derivative | Dicarbonyl compounds (e.g., dimethyl acetylenedicarboxylate) rsc.org |

Reactions Involving the Ethanone (Ketone) Moiety

The ketone functional group is a primary site for a variety of chemical transformations, including reduction, alpha-halogenation, and condensation reactions.

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent like ethanol or methanol. researchgate.net This reduction converts this compound into 1-(5-Amino-2,4-dibromophenyl)ethan-1-ol, introducing a chiral center into the molecule.

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Ethanol/Methanol | 1-(5-Amino-2,4-dibromophenyl)ethan-1-ol |

The methyl group adjacent to the carbonyl (the α-carbon) is susceptible to halogenation, particularly bromination. nih.gov This reaction typically proceeds under acidic conditions, where the ketone first tautomerizes to its enol form. The electron-rich double bond of the enol then attacks an electrophilic bromine source. nih.govsmolecule.com Reagents such as N-bromosuccinimide (NBS) with an acid catalyst or pyridine hydrobromide perbromide are effective for this transformation. nih.govsmolecule.com The product, 2-bromo-1-(5-amino-2,4-dibromophenyl)ethan-1-one, is a valuable synthetic intermediate, as the α-bromo group is a good leaving group, facilitating subsequent nucleophilic substitution reactions. nih.gov

One of the most important reactions involving the ethanone moiety is the Claisen-Schmidt condensation, which is used to synthesize chalcones. nih.gov This reaction involves the base-catalyzed condensation of this compound with an aromatic aldehyde. nih.goveijppr.com The base (e.g., KOH, NaOH) deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. nih.gov These chalcone derivatives are themselves versatile intermediates for synthesizing other heterocyclic compounds like pyrimidines. ijprs.comnih.govdonnu.edu.ua

| Ketone | Aldehyde (Ar-CHO) | Catalyst | Product Class |

|---|---|---|---|

| This compound | Various aromatic aldehydes | Base (e.g., KOH, NaOH) | (E)-1-(5-Amino-2,4-dibromophenyl)-3-aryl-prop-2-en-1-one (Chalcones) |

Reactions Involving the Dibromo-substituted Phenyl Ring

The two bromine atoms on the phenyl ring offer opportunities for further functionalization through metal-catalyzed cross-coupling reactions. While the amino and ketone groups can influence reactivity, reactions such as the Suzuki-Miyaura coupling are plausible under appropriate conditions.

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like an arylboronic acid) with an organohalide. researchgate.net This reaction forms a new carbon-carbon bond. It is conceivable that one or both bromine atoms on the this compound ring could be replaced with various aryl or heteroaryl groups using this methodology. researchgate.net Such transformations would require careful optimization of catalysts, ligands, and reaction conditions to achieve selective coupling and to avoid side reactions involving the other functional groups present in the molecule. This approach would significantly expand the structural diversity of derivatives that can be generated from this starting material.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. smolecule.comwikipedia.org The presence of two aryl bromide moieties in this compound makes it an excellent candidate for such transformations, allowing for the sequential or simultaneous introduction of diverse substituents. The differential electronic and steric environments of the two bromine atoms (at C2 and C4) can potentially allow for regioselective functionalization.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govlibretexts.org This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov For this compound, a Suzuki reaction could introduce aryl, heteroaryl, alkyl, or alkenyl groups at the bromine-substituted positions. nih.gov The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base. libretexts.org

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.govscirp.org This reaction is instrumental in synthesizing conjugated systems found in natural products, pharmaceuticals, and molecular electronics. nih.gov Employing this method on this compound would yield alkynyl-substituted derivatives, which are versatile intermediates for further transformations, such as the synthesis of heterocycles. researchgate.net The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.org

Buchwald–Hartwig Amination: This reaction creates carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgnih.gov It has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org Applying the Buchwald-Hartwig amination to this compound would enable the introduction of primary or secondary amines at the C2 and/or C4 positions, leading to complex diamine structures. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

The table below summarizes typical conditions for these palladium-catalyzed reactions based on protocols for similar substrates.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, PPh₃ | K₂CO₃, Cs₂CO₃, KOAc | Dioxane, Toluene, EtOH | 80-110 °C |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, DiPEA (+ CuI) | DMF, THF, Acetonitrile | Room Temp. to 100 °C |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, X-Phos, tBuBrettPhos | NaOt-Bu, K₃PO₄, LHMDS | Toluene, Dioxane, THF | 80-120 °C |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a key mechanism for replacing a leaving group on an aromatic ring with a nucleophile. scranton.edu The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. scranton.edumasterorganicchemistry.com

For this compound, the potential for SNAr is complex due to competing electronic effects.

Activating Group: The acetyl group (-COCH₃) is a moderate electron-withdrawing group. The bromine at C4 is para to the acetyl group, and the bromine at C2 is ortho to it. Both positions are, in principle, activated towards nucleophilic attack.

Deactivating Group: The amino group (-NH₂) is a strong electron-donating group, which increases the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack. youtube.com

The outcome of an SNAr reaction on this substrate would depend on the balance of these opposing effects and the reaction conditions. The strong deactivating effect of the amino group likely makes SNAr reactions challenging under standard conditions. However, with highly activated nucleophiles or under forcing conditions, substitution might be possible, likely favoring the C4 position due to the para-activating effect of the acetyl group and potentially less steric hindrance compared to the C2 position, which is flanked by the acetyl group.

| Factor | Influence on SNAr Reactivity | Effect on this compound |

| Electron-Withdrawing Group (EWG) | Activates ring by stabilizing the Meisenheimer complex. masterorganicchemistry.com | The acetyl group at C1 activates the C2 (ortho) and C4 (para) positions. |

| Electron-Donating Group (EDG) | Deactivates ring by destabilizing the negative intermediate. | The amino group at C5 strongly deactivates the entire ring. |

| Leaving Group Ability | Rate is generally independent of C-X bond strength (F > Cl > Br > I). masterorganicchemistry.com | Bromine is a competent leaving group for SNAr reactions. |

| Position of Leaving Group | EWG must be ortho or para to the leaving group for activation. masterorganicchemistry.com | Both C2-Br and C4-Br are activated by the acetyl group. |

Multi-Component Reactions (MCRs) and Diversity-Oriented Synthesis (DOS) Leveraging the Chemical Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in generating molecular complexity. ajol.info Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules, which is valuable in drug discovery. broadinstitute.orgmdpi.com

This compound is an ideal substrate for both MCRs and DOS due to its multiple, orthogonally reactive functional groups. nih.gov

The amino group can act as a nucleophile.

The acetyl group provides an electrophilic carbonyl carbon and acidic α-protons.

The two bromine atoms are handles for post-MCR/DOS functionalization via cross-coupling.

This trifunctional nature allows the compound to serve as a versatile building block for synthesizing a wide array of heterocycles. mdpi.com For instance, the amino and acetyl functionalities can participate in condensation reactions with other components to form privileged scaffolds like quinolines, benzodiazepines, or pyrimidines. Following the initial heterocyclic core formation via an MCR, the two bromine atoms can be selectively addressed using palladium-catalyzed reactions to introduce further diversity, fulfilling the goals of DOS. nih.gov

| Reaction Strategy | Involvement of this compound | Potential Products |

| Friedländer Annulation | The amino group and acetyl group react with a ketone or aldehyde. | Substituted quinolines |

| Combes Quinoline Synthesis | The amino group reacts with a β-diketone. | Substituted quinolines |

| Paal-Knorr Pyrrole Synthesis | The amino group reacts with a 1,4-dicarbonyl compound. | N-Aryl pyrroles |

| Pictet-Spengler Reaction | The amino group could be acylated and reduced, then reacted with an aldehyde or ketone. | Tetrahydroisoquinoline-type scaffolds |

By combining MCRs to build a core structure and then using cross-coupling reactions for diversification, this compound serves as a powerful platform for the rapid generation of complex and diverse molecular libraries for screening in drug discovery and materials science. nih.gov

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in a molecule. The spectrum of 1-(5-Amino-2,4-dibromophenyl)ethan-1-one shows distinct signals for the aromatic, amino, and methyl protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. oregonstate.edu

Typically, the aromatic protons appear as singlets due to the lack of adjacent hydrogens for coupling. The amino (-NH₂) protons often present as a broad singlet, a characteristic that can be influenced by solvent and concentration. The methyl (-CH₃) protons of the acetyl group characteristically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~7.9 | Singlet |

| Aromatic-H | ~7.0 | Singlet |

| Amino (-NH₂) | ~4.7 | Broad Singlet |

| Methyl (-CH₃) | ~2.5 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a separate signal in the spectrum.

The carbonyl carbon (C=O) of the acetyl group is typically found significantly downfield (at a higher ppm value) due to the deshielding effect of the attached oxygen atom. The aromatic carbons appear in the mid-range of the spectrum, with their shifts influenced by the electron-donating amino group and the electron-withdrawing bromo and acetyl substituents. The methyl carbon appears in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~197 |

| Aromatic C-NH₂ | ~146 |

| Aromatic C-H | ~135 |

| Aromatic C-COCH₃ | ~132 |

| Aromatic C-H | ~120 |

| Aromatic C-Br | ~111 |

| Aromatic C-Br | ~109 |

| Methyl (-CH₃) | ~27 |

Note: These are predicted values and can vary based on experimental conditions.

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, which is useful for tracing out spin systems within a molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.com This is a powerful tool for definitively assigning carbon resonances. emerypharma.com

For analyzing the compound in its solid, crystalline form, solid-state NMR (ssNMR) can be employed. This technique provides information about the molecular structure and arrangement within the crystal lattice. ox.ac.uk It is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands:

N-H stretching of the amino group typically appears as two bands in the 3300-3500 cm⁻¹ region.

C=O stretching of the ketone functional group gives a strong, sharp peak around 1670 cm⁻¹.

C=C stretching of the aromatic ring is observed in the 1400-1600 cm⁻¹ region.

C-N stretching of the aromatic amine is found in the 1250-1360 cm⁻¹ range.

C-Br stretching vibrations are typically seen in the fingerprint region, below 800 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Amino (N-H Stretch) | 3300 - 3500 |

| Carbonyl (C=O Stretch) | 1660 - 1680 |

| Aromatic (C=C Stretch) | 1400 - 1600 |

| Aromatic Amine (C-N Stretch) | 1250 - 1360 |

| Carbon-Bromine (C-Br Stretch) | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing clues about its structure through fragmentation patterns. chemguide.co.uk

The mass spectrum of this compound will show a molecular ion peak (M⁺). A key feature will be the isotopic pattern caused by the two bromine atoms. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. This results in a characteristic pattern of peaks at M, M+2, and M+4.

Common fragmentation pathways often involve the loss of small, stable fragments. For this compound, the fragmentation would likely involve the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃). libretexts.org

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Approximate m/z |

| [M]⁺ | Molecular Ion | 293/295/297 |

| [M-CH₃]⁺ | Loss of a methyl group | 278/280/282 |

| [M-COCH₃]⁺ | Loss of an acetyl group | 250/252/254 |

Note: m/z values are given for the major isotopic combinations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible.

For aromatic compounds like this compound, the primary electronic transitions observed in UV-Vis spectroscopy are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and these are generally high-energy transitions resulting in strong absorption bands. The n → π* transitions involve the promotion of a non-bonding electron (for instance, from the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. These are typically lower in energy and have weaker absorption intensities compared to π → π* transitions.

The absorption spectrum of this compound is influenced by the various functional groups attached to the phenyl ring. The acetyl group (C(O)CH₃), the amino group (-NH₂), and the two bromine atoms all act as auxochromes or chromophores that modify the absorption characteristics of the benzene ring. The interplay of these substituents—the electron-donating amino group and the electron-withdrawing acetyl and bromo groups—can lead to shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and changes in absorption intensity (hyperchromic or hypochromic effects).

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (aromatic ring) → π* (aromatic ring, C=O) | Shorter wavelength (UV-B/C) | High |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial relationship between the phenyl ring and the acetyl and amino groups, as well as the positions of the bromine atoms. Such an analysis would provide key structural parameters, including the planarity of the phenyl ring, the torsion angles describing the orientation of the substituents relative to the ring, and the intramolecular and intermolecular interactions, such as hydrogen bonding involving the amino group.

Although a crystal structure for the specific compound this compound is not publicly documented, crystallographic data for structurally related molecules are available. For instance, the crystal structures of compounds like 1-(4-{[(E)-5-bromo-2-hydroxybenzylidene]amino}phenyl)ethanone oxime and (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol have been determined, providing insights into the solid-state packing and hydrogen-bonding networks of similar brominated aromatic compounds. researchgate.netresearchgate.net These studies often reveal how molecules arrange themselves in a crystal lattice to maximize stabilizing interactions.

A hypothetical crystallographic analysis of this compound would yield a set of data that could be presented as follows:

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 850 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C-Br) | ~1.90 Å |

| Key Bond Length (C-N) | ~1.38 Å |

Rotational Spectroscopy for Gas-Phase Conformational and Structural Insights

Rotational spectroscopy, often performed using microwave techniques, is a high-resolution method for determining the structure of molecules in the gas phase. By measuring the absorption of microwave radiation, which induces transitions between quantized rotational energy levels, one can obtain highly precise rotational constants. These constants are inversely related to the molecule's moments of inertia, from which a very accurate molecular geometry can be derived.

This technique is particularly powerful for identifying different conformers (rotational isomers) of a molecule that may exist in the gas phase and for determining their relative energies and populations. For this compound, rotational spectroscopy could provide definitive information about the orientation of the acetyl and amino groups with respect to the phenyl ring, free from the packing forces present in the solid state.

The presence of heavy bromine atoms would result in a molecule with relatively large moments of inertia and consequently, a dense rotational spectrum. The analysis would be further complicated by the nuclear quadrupole coupling effects from the bromine and nitrogen nuclei, which would cause fine splitting of the rotational lines. However, this splitting can also provide valuable information about the electronic environment around these nuclei.

Direct experimental rotational spectroscopy data for this compound is not currently found in the literature. The complexity of the molecule and its relatively low volatility would make such a study challenging. However, the data obtained would be invaluable for benchmarking quantum chemical calculations and for understanding the intrinsic conformational preferences of the molecule.

Table 3: Predicted Principal Moments of Inertia and Rotational Constants for a Hypothetical Conformer of this compound

| Parameter | Predicted Value |

|---|---|

| Ia (amu·Å²) | ~500 |

| Ib (amu·Å²) | ~1500 |

| Ic (amu·Å²) | ~2000 |

| A (MHz) | ~1000 |

| B (MHz) | ~340 |

Theoretical and Computational Studies of 1 5 Amino 2,4 Dibromophenyl Ethan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are often used to balance computational cost and accuracy for organic molecules of this size.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 1-(5-Amino-2,4-dibromophenyl)ethan-1-one, this would involve analyzing the rotational freedom around the C-C and C-N single bonds connecting the acetyl and amino groups to the phenyl ring.

Conformational analysis would identify various stable isomers (conformers) and the energy barriers between them. The presence of the bulky bromine atoms and the potential for intramolecular interactions would significantly influence the preferred conformation. The results would typically be presented in a table listing key bond lengths, bond angles, and dihedral angles for the most stable conformer.

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This theoretical spectrum is a powerful tool for interpreting experimental spectroscopic data. For this compound, key vibrational modes would include:

N-H stretching of the amino group.

C=O stretching of the acetyl group.

C-Br stretching.

Aromatic C-H and C=C stretching.

A comparison between calculated and experimental frequencies helps to confirm the molecular structure and provides a detailed assignment of the spectral bands.

Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for assigning signals in experimental NMR spectra, which is a cornerstone of chemical structure elucidation. For this molecule, calculations would predict the chemical shifts for the distinct aromatic protons, the methyl protons of the acetyl group, and the protons of the amino group, as well as for all carbon atoms in the molecule.

Analysis of the electronic structure provides deep insights into a molecule's reactivity and properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. mdpi.com A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It uses a color scale to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen and positive potential near the amino group's hydrogen atoms.

The structure of this compound allows for the possibility of intramolecular interactions. Specifically, a hydrogen bond could form between a hydrogen atom of the amino group and the oxygen atom of the nearby acetyl group. Computational methods like Natural Bond Orbital (NBO) analysis can be used to identify and quantify the strength of such noncovalent interactions, which play a significant role in stabilizing specific conformations. nih.gov

Molecular Dynamics Simulations in Chemical Reaction Systems

While quantum chemical calculations focus on static, isolated molecules (often modeled in the gas phase or with implicit solvent), Molecular Dynamics (MD) simulations study the dynamic evolution of a system over time. MD simulations could be employed to understand how this compound behaves in a solution or within a larger chemical system. This would involve simulating the movement of the molecule and surrounding solvent molecules, providing insights into solvation effects, conformational flexibility in a realistic environment, and its interactions with other reactants or catalysts in a chemical reaction. However, no specific MD simulation studies for this compound in reaction systems have been reported.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Reactivity and Selectivity

A hypothetical QSAR study on this compound would involve the synthesis of a series of analogues with varied substituents on the phenyl ring and the ethanone side chain. The reactivity and selectivity of these compounds in a specific chemical transformation, for instance, an electrophilic aromatic substitution or a condensation reaction, would be experimentally determined. These experimental values would then be correlated with a range of calculated molecular descriptors to develop a mathematical model.

The development of a robust QSAR model hinges on the selection of appropriate molecular descriptors that can effectively capture the structural features influencing the compound's reactivity and selectivity. For a molecule like this compound, these descriptors would likely fall into three main categories:

Electronic Descriptors: These parameters describe the electronic environment of the molecule. For an aromatic amine, descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting its reactivity towards electrophiles and nucleophiles. oup.comresearchgate.net The partial charges on the atoms, particularly the nitrogen of the amino group and the carbons of the aromatic ring, would also be important indicators of reactivity.

Steric Descriptors: These descriptors quantify the three-dimensional size and shape of the molecule. Parameters like molecular volume, surface area, and specific steric parameters for substituents (e.g., Taft's steric parameter, Es) would be important in understanding how the bulkiness of the bromine atoms and other potential substituents could influence the accessibility of reactive sites and thus affect selectivity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching. Wiener index and connectivity indices are examples of topological descriptors that have been used in QSAR studies of aromatic compounds. mdpi.com

Once a dataset of compounds with their experimentally determined reactivity/selectivity and calculated descriptors is compiled, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to generate the QSAR model. nih.gov The predictive power of the resulting model would then be rigorously validated using both internal and external validation techniques.

Illustrative Data for a Hypothetical QSAR Study

The following interactive table represents a hypothetical dataset that could be generated for a QSAR study of this compound and a series of its analogues. The reactivity could be expressed as the logarithm of the rate constant (log k) for a given reaction, and selectivity as the ratio of two different products (e.g., ortho/para ratio in an electrophilic substitution).

Detailed Research Findings from a Hypothetical Study

A successfully validated QSAR model for this compound and its analogues could lead to several significant research findings:

Elucidation of Reaction Mechanisms: The relative importance of electronic, steric, and topological descriptors in the QSAR equation would provide insights into the mechanism of the reaction being studied. For example, a strong correlation with HOMO energy would suggest that the reaction is orbitally controlled and initiated by an electrophilic attack.

Predictive Power for Novel Compounds: The QSAR model could be used to predict the reactivity and selectivity of new, yet-to-be-synthesized analogues. This predictive capability would be invaluable in guiding the design of new compounds with desired chemical properties, thereby saving significant time and resources in the laboratory. nih.gov

Optimization of Reaction Conditions: By understanding the structural features that govern reactivity and selectivity, it may be possible to optimize reaction conditions to favor the formation of a desired product. For instance, if steric hindrance is found to be a key factor in determining selectivity, reaction conditions could be altered to minimize or maximize its effect.

Identification of Key Structural Features: The QSAR model would highlight the key structural features of the this compound scaffold that are most influential in determining its chemical behavior. For example, the analysis might reveal that the electron-donating amino group has a dominant activating effect, which is modulated by the inductive and steric effects of the bromine atoms.

Advanced Research Directions and Methodological Innovations

Development of Eco-Friendly Synthetic Procedures (Green Chemistry Principles)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For a molecule like 1-(5-Amino-2,4-dibromophenyl)ethan-1-one, which involves halogenation and other potentially hazardous steps, applying these principles is crucial for sustainable synthesis.

Research into the eco-friendly synthesis of related substituted acetophenones provides a blueprint for greener routes. Key areas of focus include the use of safer brominating agents and environmentally benign solvent systems. Traditional bromination often uses elemental bromine, which is highly toxic and corrosive. Green alternatives involve in-situ generation of bromine or the use of solid-supported brominating agents to minimize handling risks and waste.

For instance, studies on the bromination of hydroxyacetophenones have explored reagents like ammonium bromide in combination with an oxidizer like ammonium persulfate under aqueous grinding conditions, or NH4Br-oxone in methanol. cbijournal.com These methods avoid hazardous solvents and offer operational simplicity. Another approach involves using polymer-supported pyridinium bromide perbromide, which allows for clean and efficient bromination and easy separation of the reagent post-reaction. rsc.org

The choice of solvent is another critical factor. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis. One-pot syntheses, where multiple reaction steps are carried out in a single reactor, also align with green chemistry principles by reducing solvent usage, energy consumption, and waste generation. researchgate.net

Table 1: Comparison of Traditional vs. Green Bromination Methods Applicable to Acetophenones

| Feature | Traditional Method (e.g., Br2 in CCl4) | Green Alternative (e.g., NH4Br/Oxone in MeOH/H2O) |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br2) | Ammonium Bromide (NH4Br) / Oxone |

| Solvent | Chlorinated Solvents (e.g., CCl4) | Methanol/Water |

| Hazards | Highly toxic, corrosive, environmentally persistent | Lower toxicity, less hazardous reagents |

| Work-up | Quenching, extraction, generates significant waste | Simpler work-up, reduced waste streams |

| Atom Economy | Moderate | Potentially higher depending on the oxidant |

Exploration of Novel Catalytic Systems for Transformations of the Chemical Compound

The functional groups of this compound—the ketone, the aromatic amine, and the carbon-bromine bonds—are all amenable to a wide range of catalytic transformations. Modern research focuses on developing novel catalytic systems that offer high selectivity, efficiency, and sustainability.

For the ketone group, catalytic reduction or hydrodeoxygenation can yield corresponding alcohols or ethylphenylamines. A notable development is the use of bimetallic nanoparticles immobilized on supported ionic liquid phases (SILPs), such as the Fe25Ru75@SILP catalyst. d-nb.info This system has shown excellent activity and selectivity for the hydrodeoxygenation of substituted acetophenones to their corresponding alkyl anilines under acidic-free conditions, which prevents common side reactions. d-nb.info Such a catalyst could potentially convert this compound to 1-ethyl-5-amino-2,4-dibromobenzene without affecting the other functional groups.

The bromine and amino substituents open avenues for cross-coupling reactions, which are fundamental for building molecular complexity. Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings are standard methods for forming carbon-carbon and carbon-nitrogen bonds. Novel catalytic systems in this area focus on using more abundant and less toxic metals (e.g., iron, copper, nickel), developing ligands that enhance catalyst activity and stability, and enabling reactions under milder conditions. For example, Pd(0) catalysts with phosphine ligands have been used for Suzuki cross-coupling reactions on N-(4-bromophenyl)methanimine derivatives, demonstrating the feasibility of such transformations on brominated aromatic amines. researchgate.net

Table 2: Potential Catalytic Transformations for this compound

| Functional Group | Reaction Type | Potential Catalyst System | Product Type |

|---|---|---|---|

| Ketone (C=O) | Hydrodeoxygenation | Fe-Ru Bimetallic Nanoparticles on SILP | Substituted Ethyl-aniline |

| Aryl Bromide (Ar-Br) | Suzuki Coupling | Palladium(0) with Phosphine Ligands | Biaryl derivative |

| Aryl Bromide (Ar-Br) | Buchwald-Hartwig Amination | Palladium(0) or Copper(I) with specific ligands | Di-amino derivative |

| Amino Group (NH2) | Acylation/Amidation | Lewis or Brønsted acids | N-acylated derivative |

Applications in Advanced Analytical Derivatization Techniques (e.g., for mass spectrometry)

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to enhance the detection and separation of analytes. Compounds with reactive functional groups, like the primary amine in this compound, can be targeted for derivatization.

The primary amino group can react with various derivatizing agents to improve ionization efficiency in MS and enhance chromatographic retention in reversed-phase systems. nih.gov For instance, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs are widely used for the derivatization of amino acids and other primary amines. nih.govmdpi.com Reaction with such a reagent would introduce a chromophore, aiding in UV detection, and a readily ionizable group, significantly improving sensitivity in mass spectrometry. mdpi.com

The presence of two bromine atoms in this compound provides a distinct isotopic signature. This signature can be a powerful tool in mass spectrometry for metabolite identification, where the characteristic M, M+2, and M+4 pattern for a dibrominated compound allows for its unambiguous identification in complex biological matrices. If this compound were used as a derivatizing agent itself (after modification to create a reactive handle for a target analyte), it could impart this unique isotopic signature onto the analyte, facilitating its detection and quantification.

Table 3: Common Derivatizing Agents for Primary Amines in LC-MS

| Derivatizing Agent | Abbreviation | Key Features |

|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Chiral analysis, strong UV chromophore, good ionization. nih.gov |

| Diethyl ethoxymethylenemalonate | DEEMM | Targets amino compounds, allows for neutral loss scans in MS/MS. nih.gov |

| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine | - | Provides selective and sensitive ionization due to the DNP group. researchgate.net |

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. rsc.org For the synthesis of a multi-substituted aromatic compound like this compound, which may involve hazardous intermediates or exothermic reactions, flow chemistry provides a compelling platform for production.

A hypothetical scalable synthesis could involve a multi-step flow process. For example, a starting aniline could be acetylated in a first reactor, followed by a selective bromination step in a second reactor. Flow chemistry excels at handling reactions with toxic or unstable reagents, as they can be generated in-situ and consumed immediately, minimizing their accumulation. rsc.org The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor allows for optimization of reaction yields and selectivities that are often difficult to achieve in batch. nih.gov

The benefits of continuous flow include:

Enhanced Safety: Small reactor volumes and superior heat transfer capabilities mitigate the risks associated with highly exothermic reactions or unstable intermediates. nih.gov

Improved Efficiency: Precise control over reaction conditions often leads to higher yields, better selectivity, and reduced reaction times. mpg.de

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is more straightforward than scaling up large batch reactors. nih.gov

Integration: Flow systems allow for the integration of multiple synthesis, purification, and analysis steps into a single, automated process.

This technology could be particularly advantageous for the nitration and subsequent reduction steps often involved in the synthesis of amino-aromatic compounds, as seen in the production of various pharmaceuticals. nih.govnih.gov

Role in Fundamental Organic Chemistry and Synthetic Strategy Development

Utility as a Building Block for Complex and Architecturally Diverse Chemical Structures

The strategic placement of reactive functional groups on the phenyl ring of 1-(5-Amino-2,4-dibromophenyl)ethan-1-one makes it an exceptionally useful building block for the synthesis of complex, polycyclic, and heterocyclic structures. These structures are often scaffolds for molecules with significant biological activity.

Substituted amino acetophenones are recognized as valuable starting materials for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules. nih.govnih.gov The core structure of this compound is particularly well-suited for constructing a variety of heterocyclic systems. The ortho-aminoaryl ketone motif is a classic precursor for the synthesis of quinolines and quinazolines, which are prominent in medicinal chemistry. acs.orgnih.govnih.gov

For instance, the reaction of 2-aminoaryl ketones with compounds containing an α-methylene group, such as ketones, is a fundamental method for constructing the quinoline core in a process known as the Friedländer annulation. researchgate.netacs.org Similarly, quinazolines can be synthesized through the dehydrogenative cyclization of 2-aminoaryl ketones with nitriles, often catalyzed by transition metals like cobalt. nih.govacs.org

The true synthetic power of this building block is further enhanced by its two bromine atoms. These halogens serve as versatile handles for introducing additional complexity and diversity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, can be employed to form new carbon-carbon and carbon-heteroatom bonds at these positions, allowing for the attachment of a wide range of aryl, alkyl, and amino groups. smolecule.com This capability allows chemists to systematically modify the periphery of the molecule, fine-tuning its properties for specific applications in drug discovery and materials science. smolecule.comlookchem.com

The table below summarizes the potential of 2-aminoaryl ketones as precursors to diverse chemical architectures.

| Precursor | Reagent/Reaction Type | Resulting Heterocyclic Core |

| 2-Aminoaryl Ketone | α-Methylene Ketone (Friedländer Synthesis) | Quinolines |

| 2-Aminoaryl Ketone | Nitriles (Dehydrogenative Cyclization) | Quinazolines |

| 2-Aminoaryl Ketone | Aroyl Chlorides (Cyclization) | 2-Aryl-4-quinolones |

| Bromo-substituted 2-Aminoaryl Ketone | Arylboronic Acids (Suzuki Coupling) | Aryl-substituted Heterocycles |

| Bromo-substituted 2-Aminoaryl Ketone | Amines (Buchwald-Hartwig Coupling) | Amino-substituted Heterocycles |

Investigations into Reaction Mechanisms and Kinetics of its Transformations

The transformations of this compound are governed by well-established reaction mechanisms in organic chemistry. While specific kinetic studies on this exact molecule are not widely documented, the reactivity of its functional groups allows for mechanistic interpretation based on related systems.

The synthesis of quinazolines from 2-aminoaryl alcohols and ketones, a reaction analogous to those involving 2-aminoaryl ketones, is proposed to proceed through a dehydrogenation and cyclization pathway. acs.org In a cobalt-catalyzed system, the reaction is thought to initiate with the dehydrogenation of the alcohol to form a carbonyl intermediate, which then undergoes condensation with a ketone or an in-situ generated amide (from nitrile hydration) to form the final heterocyclic product. acs.org

In the classic Friedländer synthesis of quinolines, the mechanism involves an initial acid- or base-catalyzed aldol-type condensation between the 2-aminoaryl ketone and a compound containing a reactive α-methylene group. This is followed by a cyclization step through intramolecular condensation (dehydration), leading to the formation of the dihydropyridine ring, which then aromatizes to the final quinoline product. The presence of Brønsted acid sites in a catalyst can play a pivotal role in accelerating this reaction. researchgate.net

The electronic nature of the substituents on the this compound ring significantly influences the kinetics of its transformations. The two bromine atoms and the acetyl group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution. Conversely, the amino group is strongly electron-donating, activating the ortho and para positions. This electronic push-pull nature can affect the rates of cyclization and condensation reactions by influencing the nucleophilicity of the amino group and the electrophilicity of the ketone carbonyl.

Contribution to the Expansion of Chemical Space through Derivatization and Library Synthesis

The concept of "chemical space" refers to the vast ensemble of all possible molecules. Exploring this space is a central goal in drug discovery and materials science. nih.gov this compound is an ideal scaffold for expanding chemical space through derivatization and the synthesis of compound libraries, a cornerstone of combinatorial chemistry. nih.govumb.edu

Diversity-Oriented Synthesis (DOS) utilizes simple starting materials to generate a wide array of complex and diverse molecular structures. nih.gov The multiple reactive sites on this compound allow for a multitude of derivatization pathways, enabling the creation of large, focused libraries of related compounds.

The primary amino group can be readily acylated, sulfonylated, or alkylated. It can also serve as a nucleophile in condensation reactions to form imines or participate in cyclization reactions to build heterocyclic rings. The ketone functionality can be transformed through reactions such as Wittig olefination, reduction to an alcohol, or reductive amination.

Crucially, the two bromine atoms act as orthogonal synthetic handles. They are prime sites for palladium-catalyzed cross-coupling reactions, which are highly efficient and tolerate a wide range of functional groups. smolecule.com By employing a diverse set of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or alkynes (Sonogashira coupling), a vast number of different substituents can be introduced at these positions. This systematic derivatization at multiple points on the molecular scaffold allows for a combinatorial explosion in the number of possible products, significantly expanding the explored chemical space from a single starting material.

The table below outlines the key derivatization strategies for this compound.

| Functional Group | Derivatization Reaction | Potential New Functionality |

| Amino Group | Acylation / Sulfonylation | Amides / Sulfonamides |

| Amino Group | Reductive Amination | Secondary / Tertiary Amines |

| Amino Group | Cyclization Reactions | Fused Heterocyclic Rings |

| Ketone Group | Condensation | Imines, Enamines |

| Ketone Group | Reduction | Alcohols |

| Bromine Atoms | Suzuki Coupling | Aryl, Heteroaryl groups |

| Bromine Atoms | Buchwald-Hartwig Coupling | Primary, Secondary, Tertiary Amines |

| Bromine Atoms | Sonogashira Coupling | Alkynes |

This strategic derivatization allows for the generation of libraries of compounds with finely tuned steric and electronic properties, which can then be screened in high-throughput assays to identify molecules with desired biological activities or material properties.

Q & A

Q. What are the standard synthetic protocols for 1-(5-Amino-2,4-dibromophenyl)ethan-1-one in academic research?

Synthesis typically involves sequential bromination and functional group protection. For example:

- Bromination : Use Br₂ in a solvent like acetic acid or DCM under controlled temperature (0–25°C). The amino group directs bromination to specific positions (para and ortho to the ketone) .

- Protection/Deprotection : Protect the amino group with Boc or acetyl to prevent undesired side reactions during bromination. Deprotection is achieved via acidic (HCl) or basic (NaOH) hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the ketone carbonyl resonates at ~200–210 ppm in ¹³C NMR .

- HSQC/HMBC : Resolve ambiguities in coupling patterns and assign quaternary carbons (e.g., differentiating bromine-substituted carbons) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ or [M–H]⁻ peaks with <5 ppm error) .

Advanced Research Questions

Q. How can researchers address low yields in the bromination step during synthesis?

Key factors include:

- Directing Groups : The amino group (electron-donating) directs bromine to para/ortho positions. Competing effects from the ketone (electron-withdrawing) may reduce regioselectivity; adjusting stoichiometry (e.g., excess Br₂) improves yield .

- Temperature Control : Lower temperatures (0–5°C) minimize di-bromination byproducts.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance bromine activation .

Q. What strategies resolve discrepancies between experimental (XRD) and computational (DFT) structural data?

- Refinement Software : Use SHELX for high-resolution XRD data refinement. Heavy atoms (Br) improve data quality but require careful handling of absorption effects .

- Disorder Modeling : Address positional disorder in crystals using PART instructions in SHELXL .

- DFT Validation : Compare optimized geometries (B3LYP/6-31G*) with XRD bond lengths/angles to identify steric or electronic mismatches .

Q. How does the presence of multiple bromine atoms affect reactivity in cross-coupling reactions?

- Suzuki Coupling : Bromine acts as a leaving group. Steric hindrance from 2,4-dibromo substitution may reduce catalytic efficiency; use Pd(PPh₃)₄ with high-temperature conditions (80–100°C) .

- Selectivity : The amino group can coordinate catalysts (e.g., Pd), directing coupling to specific positions.

Q. How to optimize regioselective bromination on the aromatic ring?

- Directing Group Synergy : The amino group directs bromine to para/ortho positions relative to itself. Position the ketone meta to the amino group to avoid competition .

- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity by uniform heating .

Methodological Tables

Q. Table 1. Key NMR Chemical Shifts for this compound

| Proton/Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic H (C-3) | 7.2–7.5 | Singlet | |

| NH₂ | 5.0–5.5 | Broad | |

| COCH₃ | 2.6–2.8 | Singlet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.